![molecular formula C10H13N3O B1480871 (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol CAS No. 2098012-08-7](/img/structure/B1480871.png)
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Overview
Description
(1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS: 2098012-08-7) is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a cyclopropylmethyl group at the 1-position and a hydroxymethyl group at the 6-position. This molecule is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of kinase inhibitors and anti-inflammatory agents . Its safety profile highlights significant hazards, including acute toxicity (H301: "Toxic if swallowed") and skin/eye irritation (H315/H319), necessitating strict handling protocols such as inert gas storage (P231 + P232) and avoidance of heat or moisture (P210, P412) .
Biological Activity
The compound (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic structure that combines imidazole and pyrazole rings, known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of Biological Activity
Heterocyclic compounds like imidazo[1,2-b]pyrazoles have been extensively studied for their pharmacological properties. The specific compound exhibits potential as an inhibitor of various biological targets, particularly kinases involved in cell signaling pathways.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has shown promise in inhibiting certain kinases that are crucial in cancer biology. For example, it may interfere with the activity of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.
- Receptor Modulation : The imidazole ring can interact with various receptors, potentially modulating their activity and influencing downstream signaling pathways.
Research Findings
Recent studies have highlighted the biological significance of similar compounds within the imidazo[1,2-b]pyrazole class:
These compounds demonstrate that structural features significantly influence biological activity. The presence of the cyclopropyl group enhances the lipophilicity and overall binding affinity to target proteins.
Case Studies
Several case studies have provided insights into the efficacy and safety profiles of related compounds:
- Study on Kinase Inhibition : A study examining the inhibition of CDK4/6 by imidazo[1,2-b]pyrazole derivatives found that modifications at the 6-position significantly enhanced potency against resistant cancer cell lines. This suggests that similar modifications could be beneficial for this compound.
- Anti-cancer Activity : Research on related pyrazole derivatives indicated their potential as anti-cancer agents, particularly in targeting pathways associated with tumor growth and metastasis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to the imidazo[1,2-b]pyrazole derivative family, which is often modified at the 1- and 6-positions to tune pharmacological activity or physicochemical properties. Below is a detailed comparison with three structurally analogous compounds:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
- The propargyl substituent in CAS 2098013-67-1 enables click chemistry applications, a feature absent in the target compound . Replacing the pyrazole core with pyridazine (CAS 135830-23-8) alters electronic properties, improving solubility but reducing kinase affinity .
Hazard Profiles :
- The target compound’s hydroxymethyl group contributes to its higher acute oral toxicity (H301) compared to the less reactive cyclopropyl derivative (H302) .
- Propargyl-containing analogs exhibit respiratory hazards (H335) due to reactive alkyne groups, which are absent in the cyclopropylmethyl variant .
Preparation Methods
Synthetic Routes and Preparation Methods
General Synthetic Strategy
The preparation generally involves multi-step sequences starting from appropriately substituted pyridine or pyrazole precursors, followed by cyclization to form the imidazo[1,2-b]pyrazole framework. Introduction of the cyclopropylmethyl group is typically achieved via alkylation or reductive amination, while the hydroxymethyl group is introduced by reduction of a corresponding carboxyl or aldehyde precursor.
Key Synthetic Steps
Representative Synthetic Procedure
A typical synthetic route follows these steps:
Cyclization: A substituted 2-aminopyrazole is reacted with an aldehyde in methanol with catalytic p-toluenesulfonic acid at 70 °C for 12 hours to form the imidazo[1,2-b]pyrazole core.
N-Alkylation: The resulting heterocycle is subjected to palladium-catalyzed N-alkylation using cyclopropylmethyl bromide, Pd2(dba)3 catalyst, XantPhos ligand, and t-BuONa base in toluene at 110 °C under nitrogen atmosphere.
Reduction: The 6-position carboxamide or aldehyde intermediate is reduced with BH3-Me2S in THF at 0–60 °C for several hours to afford the hydroxymethyl derivative.
Purification: The crude product is purified by preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography to achieve high purity.
Reaction Conditions and Optimization
Analytical and Purification Techniques
- Monitoring: LCMS and NMR spectroscopy are used to confirm reaction completion and structural integrity.
- Purification: Silica gel chromatography and prep-HPLC are standard for isolating pure product.
- Characterization: ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity.
Research Findings and Comparative Analysis
- The use of palladium-catalyzed N-alkylation with cyclopropylmethyl halides has been shown to provide higher yields and better regioselectivity compared to classical nucleophilic substitution methods.
- Borane-mediated reduction is preferred for converting amide or aldehyde precursors to the hydroxymethyl group due to mild conditions and high selectivity.
- Acid-catalyzed cyclization remains the most efficient method for constructing the imidazo[1,2-b]pyrazole core with diverse substituents.
Summary Table of Preparation Methods
Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|---|
Acid-Catalyzed Cyclization | 2-Aminopyrazole + aldehyde | p-Toluenesulfonic acid, MeOH | 70 °C, 12 h | Efficient ring formation | Requires precise temperature control |
Pd-Catalyzed N-Alkylation | Imidazo[1,2-b]pyrazole + cyclopropylmethyl bromide | Pd2(dba)3, XantPhos, t-BuONa | 110 °C, inert atmosphere | High yield and regioselectivity | Sensitive to air/moisture |
Borane Reduction | Carboxamide or aldehyde intermediate | BH3-Me2S, THF | 0–60 °C, 6 h | Selective hydroxymethyl introduction | Requires careful quenching |
Properties
IUPAC Name |
[1-(cyclopropylmethyl)imidazo[1,2-b]pyrazol-6-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-7-9-5-10-12(6-8-1-2-8)3-4-13(10)11-9/h3-5,8,14H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQGMJDYAHPBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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